molecular formula C9H17N3O B13319642 1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol

1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol

Cat. No.: B13319642
M. Wt: 183.25 g/mol
InChI Key: XALSABLZNFVMLP-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group and a methyl group attached to the pyrazole ring, as well as a hydroxyl group and a methyl group on the butan-2-ol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with 3-methylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methyl-1H-pyrazole
  • 3-Methylbutan-2-one
  • 1H-Pyrazole-1-acetamide

Uniqueness

1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and structural features. The presence of both an amino group and a hydroxyl group on the pyrazole ring and butan-2-ol chain, respectively, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(4-amino-3-methylpyrazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H17N3O/c1-6(2)9(13)5-12-4-8(10)7(3)11-12/h4,6,9,13H,5,10H2,1-3H3

InChI Key

XALSABLZNFVMLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(C(C)C)O

Origin of Product

United States

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